Product packaging for (3R)-3-fluoromethylmorpholine(Cat. No.:)

(3R)-3-fluoromethylmorpholine

Cat. No.: B8594901
M. Wt: 119.14 g/mol
InChI Key: WRDJFLOJXLGDDU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Fluoromethylmorpholine is a chiral, fluorinated morpholine derivative of significant interest in medicinal chemistry and drug discovery research. As a versatile synthetic building block, its primary research value lies in its potential to be incorporated into more complex molecules aimed at modulating biological targets. The morpholine ring is a common pharmacophore found in marketed drugs and bioactive molecules, known for contributing to favorable properties such as solubility and metabolic stability . The introduction of a fluoromethyl group at the 3-position adds a key dimension to this scaffold. The fluorine atom can dramatically influence a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and membrane permeability, which are critical parameters in optimizing lead compounds . Furthermore, the chiral (R)-configuration is essential for creating enantiomerically pure compounds, allowing researchers to probe stereospecific interactions with biological targets like enzymes and receptors . While the specific biological data for this compound is limited in the public domain, structural analogs, particularly 3-trifluoromethylmorpholines and other morpholine-linked compounds, have demonstrated potent activity as inhibitors of ion channels such as Kv1.5, which is a promising target for the development of novel anti-atrial fibrillation therapies . This suggests a key research application for this compound as a precursor in the rational design and synthesis of potential cardiovascular agents . Researchers also utilize this chiral synthon in the synthesis of complex, unnatural fluorine-containing amino acids and other bioactive molecules, leveraging the unique electronic and steric properties of the fluorine atom to fine-tune the behavior of the final compound . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO B8594901 (3R)-3-fluoromethylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3R)-3-(fluoromethyl)morpholine

InChI

InChI=1S/C5H10FNO/c6-3-5-4-8-2-1-7-5/h5,7H,1-4H2/t5-/m0/s1

InChI Key

WRDJFLOJXLGDDU-YFKPBYRVSA-N

Isomeric SMILES

C1COC[C@@H](N1)CF

Canonical SMILES

C1COCC(N1)CF

Origin of Product

United States

Enantioselective Approaches to 3r 3 Fluoromethylmorpholine Synthesis

Chiral Pool Synthesis Strategies Utilizing Precursors for (3R)-3-Fluoromethylmorpholine

Chiral pool synthesis offers an efficient route to enantiomerically pure compounds by utilizing readily available and inexpensive chiral starting materials from natural sources. For the synthesis of this compound, amino acids and their derivatives are particularly attractive chiral precursors.

One potential strategy begins with a chiral amino alcohol, which can be derived from a corresponding amino acid. For instance, an (R)-configured amino alcohol can be N-allylated and subsequently cyclized to form the morpholine (B109124) ring. The key challenge lies in the introduction of the fluoromethyl group with retention of stereochemistry. This can be approached by utilizing a precursor where the hydroxymethyl group at the chiral center is a suitable leaving group for subsequent nucleophilic fluoromethylation.

Table 1: Potential Chiral Pool Precursors and Key Transformations

Chiral Precursor (Example)Key Transformation StepsResulting Intermediate
(R)-Serine methyl ester1. N-protection2. Reduction of ester to alcohol3. O-alkylation of the side chain alcohol4. N-deprotection and cyclizationN-protected (3R)-3-hydroxymethylmorpholine
(R)-Phenylglycinol1. N-alkylation with a suitable dielectrophile2. Cyclization(3R)-3-Phenylmorpholine derivative (requires subsequent fluoromethylation)

While direct examples for the synthesis of this compound from the chiral pool are not extensively documented, the synthesis of other chiral morpholine derivatives from optically pure N-allyl-β-amino alcohols demonstrates the feasibility of this approach. For example, electrophile-induced cyclization of such precursors can yield highly substituted chiral morpholines. banglajol.info

Asymmetric Organocatalysis in the Synthesis of Fluoromethylated Chiral Morpholine Scaffolds

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering an alternative to metal-based catalysts. beilstein-journals.orgtcichemicals.com For the construction of fluoromethylated chiral morpholine scaffolds, organocatalysts can be employed to control the stereochemistry of key bond-forming reactions.

A plausible approach involves the asymmetric functionalization of a precursor to the morpholine ring. For instance, a Michael addition of a fluoromethyl nucleophile to an α,β-unsaturated imine or aldehyde, catalyzed by a chiral amine (such as a proline derivative), could establish the stereocenter at the C3 position. Subsequent cyclization would then yield the desired morpholine.

Another strategy could involve an organocatalytic asymmetric α-fluoromethylation of an aldehyde, followed by a series of transformations to build the morpholine ring. The development of novel organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, has expanded the scope of these reactions to include a wider range of substrates and fluorinating agents.

Table 2: Representative Organocatalytic Approaches to Chiral Fluorinated Compounds

Reaction TypeOrganocatalyst (Example)Substrate (Example)Product Type (Analogous)
Asymmetric Michael AdditionProline derivativeα,β-Unsaturated imineChiral β-fluoromethyl amine
Asymmetric α-FluoromethylationCinchona alkaloid derivativeAldehydeChiral α-fluoromethyl alcohol
Asymmetric Mannich ReactionChiral phosphoric acidImine and fluoromethylated nucleophileChiral β-amino fluoromethyl ketone

The success of these methods in synthesizing a variety of chiral trifluoromethylated organoboron species and other fluorinated molecules suggests their potential applicability to the synthesis of this compound. nih.govresearchgate.net

Metal-Catalyzed Asymmetric Fluoromethylation Reactions for Stereodefined Morpholine Structures

Transition metal catalysis provides a robust platform for the enantioselective synthesis of chiral molecules, including 3-substituted morpholines. acs.org A key strategy involves the asymmetric hydrogenation of a dehydromorpholine precursor, where a chiral metal complex, typically rhodium- or ruthenium-based, is used to control the stereochemical outcome of the reduction. semanticscholar.orgnih.gov

For the synthesis of this compound, a 3-fluoromethyl-dehydromorpholine would be the substrate for asymmetric hydrogenation. The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands with large bite angles have been shown to be effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.orgnih.gov

Alternatively, a metal-catalyzed cross-coupling reaction could be employed to introduce the fluoromethyl group onto a pre-formed chiral morpholine scaffold. For example, a chiral 3-halomorpholine could undergo a coupling reaction with a fluoromethylating agent in the presence of a palladium or copper catalyst.

Table 3: Metal-Catalyzed Asymmetric Synthesis of Chiral Morpholines (Analogous Examples)

Reaction TypeMetal Catalyst (Example)Chiral Ligand (Example)Substrate (Example)Enantioselectivity (ee)
Asymmetric Hydrogenation[Rh(COD)Cl]₂Chiral bisphosphine2-Substituted dehydromorpholineUp to 99%
Asymmetric Transfer HydrogenationRuCl(S,S)-Ts-DPEN(S,S)-Ts-DPENEther-containing aminoalkyne>95%

The development of efficient catalytic systems for the enantioselective synthesis of 3-substituted morpholines provides a strong foundation for the application of these methods to the synthesis of this compound. acs.orgorganic-chemistry.org

Biocatalytic and Chemoenzymatic Methods for Enantioselective Fluoromorpholine Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. For the synthesis of this compound, several biocatalytic strategies can be envisioned.

One approach involves the use of a transaminase to asymmetrically aminate a fluoromethylated ketone precursor. The resulting chiral amine could then be converted to the target morpholine. Alternatively, a ketoreductase could be used for the asymmetric reduction of a fluoromethylated ketone to a chiral alcohol, which would then serve as a key intermediate.

Chemoenzymatic methods, which combine enzymatic and chemical steps, can also be powerful. For example, an enzyme could be used to resolve a racemic mixture of a 3-fluoromethylmorpholine precursor, providing access to the desired (R)-enantiomer.

While specific enzymatic routes to this compound are not yet established, the broader field of biocatalysis for the synthesis of chiral amines and fluorinated compounds is rapidly advancing, suggesting that enzymatic methods will play an increasingly important role in the future.

Diastereoselective Synthesis for Stereocontrol in this compound Precursors

Diastereoselective synthesis relies on the use of a chiral auxiliary or a chiral substrate to control the stereochemistry of a new chiral center. This approach can be particularly effective for the synthesis of this compound precursors.

A common strategy involves the use of a chiral auxiliary attached to a precursor molecule. The auxiliary directs the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

For example, a chiral oxazolidine (B1195125) derived from a readily available amino alcohol could serve as a precursor. Diastereoselective allylation of an imine derived from this oxazolidine, followed by cyclization, could lead to a morpholinone with the desired stereochemistry at the C3 position. researchgate.net Subsequent reduction and fluoromethylation would complete the synthesis.

Another approach involves the diastereoselective fluoromethylation of a chiral enolate derived from a morpholinone. The existing stereocenter in the morpholinone would direct the stereochemical outcome of the fluoromethylation reaction.

Table 4: Diastereoselective Approaches to Chiral Heterocycles (Illustrative Examples)

Chiral Substrate/AuxiliaryDiastereoselective ReactionKey IntermediateDiastereomeric Ratio (d.r.)
Chiral oxazolidineAllylation of derived imineDiastereomerically enriched homoallylic amineVaries with conditions
Chiral morpholinoneEnolate fluoromethylationDiastereomerically enriched fluoromethylated morpholinonePotentially high

These diastereoselective strategies offer a powerful means of controlling the stereochemistry of the fluoromethylated stereocenter in precursors to this compound.

3r 3 Fluoromethylmorpholine As a Chiral Building Block in Asymmetric Synthesis

Role of Chiral Fluorinated Scaffolds in Modern Organic Synthesis

Chiral fluorinated scaffolds are integral to contemporary organic synthesis, primarily due to the profound effects that fluorine atoms can exert on the biological and chemical properties of a molecule. The introduction of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org The fusion of fluorine with a heterocyclic framework, such as morpholine (B109124), offers a high likelihood of discovering therapeutically useful agents. rsc.org

The morpholine moiety itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and metabolic properties. nih.gov When a chiral center and a fluorinated substituent are introduced, as in (3R)-3-fluoromethylmorpholine, the resulting scaffold provides a three-dimensional diversity that is highly sought after in drug design. lifechemicals.com The synthesis of such fluorinated heterocycles can be challenging, but various methods have been developed, including the use of fluorinated building blocks. rsc.orgclockss.org

The presence of a stereochemically defined center is crucial, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. The pharmaceutical industry has a rising demand for chiral intermediates to improve drug efficacy. nih.gov Therefore, chiral fluorinated building blocks like this compound are invaluable for the construction of single-enantiomer drugs. nih.gov

Utilization of this compound in the Construction of Complex Chiral Molecules

While direct examples of the utilization of this compound are not extensively documented in publicly available research, its application can be inferred from established synthetic strategies for related chiral morpholines. Chiral 3-substituted morpholines are key intermediates in the synthesis of various biologically active compounds. nih.govresearchgate.net The this compound scaffold can be incorporated into larger, more complex molecules through functionalization of the morpholine nitrogen or by using it as a starting point for further synthetic transformations.

The synthesis of complex molecules often relies on the use of versatile and readily accessible chiral building blocks. nih.gov this compound, with its defined stereochemistry and the presence of the reactive secondary amine, is well-suited for this role. For instance, the nitrogen atom can be acylated, alkylated, or used in coupling reactions to attach the morpholine unit to other molecular fragments.

The development of catalytic asymmetric methods for the synthesis of 3-substituted morpholines has provided efficient routes to these valuable scaffolds. nih.gov These methods often involve the cyclization of acyclic precursors where the stereochemistry at the 3-position is controlled by a chiral catalyst. nih.gov Such approaches could be adapted for the enantioselective synthesis of 3-fluoromethylmorpholine, providing access to the desired (3R)-enantiomer.

Diastereoselective Reactions Involving this compound Derivatives

The pre-existing stereocenter in this compound can serve as a powerful stereocontrolling element in subsequent diastereoselective reactions. When a new stereocenter is created in a molecule that already contains one, the existing center can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

The presence of the fluorine atom can also play a significant role in directing the stereoselectivity of a reaction. Fluorine's high electronegativity and the potential for stereoelectronic interactions can influence the conformation of transition states, thereby affecting the diastereomeric ratio of the products. nih.govrsc.org For example, in reactions involving the functionalization of the morpholine ring or substituents attached to it, the fluoromethyl group at the C3 position could sterically and electronically guide the approach of reagents.

Below is a table illustrating hypothetical diastereoselective reactions involving a derivative of this compound, based on general principles of asymmetric synthesis.

Reactant (Derivative of this compound)ReagentReaction TypeExpected Major Diastereomer
N-Acyl-(3R)-3-fluoromethylmorpholineChiral Reducing AgentKetone ReductionDiastereomer A (e.g., R,S)
N-Alkenyl-(3R)-3-fluoromethylmorpholineElectrophile (e.g., m-CPBA)EpoxidationDiastereomer B (e.g., R,R)
This compoundα,β-Unsaturated EsterMichael AdditionDiastereomer C (e.g., R,S)

This table is illustrative and based on general principles of diastereoselective reactions. The actual outcomes would depend on specific reaction conditions and substrates.

Contributions to Enantiopure Synthesis Leveraging this compound as a Precursor

The use of enantiopure starting materials, often referred to as the "chiral pool," is a fundamental strategy in asymmetric synthesis. This compound serves as an excellent example of a chiral building block that can be used to construct more complex enantiopure molecules. By starting with a compound of known absolute configuration, the stereochemistry of subsequent products can be controlled, avoiding the need for challenging enantioselective steps or costly resolutions of racemic mixtures later in the synthetic sequence.

The synthesis of enantiomerically pure morpholine building blocks can be challenging, but stereospecific strategies from chiral pool materials have been successfully employed. thieme-connect.com The synthesis of enantiopure 3-substituted morpholines has been achieved through various methods, including catalytic asymmetric synthesis. nih.govbohrium.com

The application of this compound as a precursor in enantiopure synthesis allows for the transfer of its stereochemical information to the target molecule. This is particularly valuable in the synthesis of pharmaceuticals, where only one enantiomer is often responsible for the desired therapeutic effect. The development of synthetic methods that utilize such chiral building blocks is a continuous area of research in organic and medicinal chemistry. nih.gov

Applications of 3r 3 Fluoromethylmorpholine in Medicinal Chemistry Research

Integration of Fluorinated Morpholine (B109124) Scaffolds into Investigational Molecules

The morpholine ring is a privileged structure in medicinal chemistry, prized for its favorable properties, including metabolic stability and aqueous solubility. e3s-conferences.orge3s-conferences.org The introduction of a fluoromethyl group at the 3-position, with a specific (R)-stereochemistry, further refines these attributes, providing medicinal chemists with a powerful tool to modulate the characteristics of drug candidates. mdpi.com

Contribution to Molecular Interactions with Biological Targets

The fluoromethyl group, while seemingly a subtle modification, can profoundly influence a molecule's interaction with its biological target. The high electronegativity of the fluorine atom can create favorable dipole-dipole or hydrogen bond interactions with amino acid residues in a protein's binding pocket. This can lead to a stronger and more specific binding event. Furthermore, the fluoromethyl group can alter the local electronic environment of the morpholine ring, potentially influencing its conformation and how it presents its other functional groups for interaction with the target.

Influence on Target Affinity and Selectivity in Drug Design

By enhancing molecular interactions, the (3R)-3-fluoromethylmorpholine scaffold can significantly improve a compound's binding affinity for its intended target. mdpi.com This increased affinity often translates to greater potency. Moreover, the specific stereochemistry and positioning of the fluoromethyl group can introduce a level of steric and electronic distinction that allows for greater selectivity. A molecule incorporating this moiety may fit more precisely into the binding site of its target protein while being less likely to bind to off-target proteins, thereby reducing the potential for unwanted side effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug optimization. For derivatives of this compound, these studies involve systematically modifying the molecule's structure to understand how these changes affect its biological activity.

Positional Isomerism and Stereochemical Influence on Molecular Recognition

The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with a biological target. The "(3R)" designation in this compound signifies a specific stereochemistry at the third carbon of the morpholine ring. Changing this to the (S)-enantiomer, or moving the fluoromethyl group to a different position on the ring (e.g., the 2-position), would result in a different spatial presentation of the functional group. Such changes can dramatically alter how the molecule is recognized by its target, often leading to a significant decrease or complete loss of biological activity. This highlights the importance of stereochemical control in the synthesis of these building blocks for drug discovery.

IsomerPotential Impact on Molecular Recognition
This compound The specific, intended stereoisomer designed for optimal interaction with the target binding site.
(3S)-3-Fluoromethylmorpholine The enantiomer, which may exhibit significantly lower or no activity due to a mismatch in the chiral environment of the binding pocket.
2-Fluoromethylmorpholine A positional isomer where the fluoromethyl group is at a different location, likely leading to a different binding mode and altered activity.

Modification of the Morpholine Ring and its Impact on Pre-clinical Biological Profiles

Modification to Morpholine RingPotential Impact on Pre-clinical Profile
N-Alkylation Can modulate lipophilicity, which affects cell permeability and oral absorption. May also introduce new interactions with the target.
N-Arylation Can introduce aromatic interactions (e.g., pi-stacking) with the target and significantly alter the molecule's pharmacokinetic profile.
Introduction of other substituents on the carbon atoms Can be used to fine-tune the shape and electronic properties of the scaffold to optimize target engagement and selectivity.

Role in Prodrug Design and Mechanisms of Action Research

The this compound scaffold can also be incorporated into prodrugs. A prodrug is an inactive or less active compound that is converted into the active drug within the body. The morpholine nitrogen, for instance, can be functionalized with a promoiety that is cleaved by enzymes in a specific tissue or organ, thereby releasing the active drug at its site of action. This approach can be used to improve a drug's solubility, stability, or to achieve targeted delivery.

In the context of mechanism of action research, derivatives of this compound can be synthesized as chemical probes. By systematically altering the structure and observing the effects on biological systems, researchers can gain a deeper understanding of the molecular pathways and interactions that are being modulated.

Application as Precursors for Radiotracers in Research Imaging (e.g., Positron Emission Tomography)

The use of this compound as a precursor for the synthesis of radiotracers for imaging techniques such as Positron Emission Tomography (PET) is an area of ongoing investigation. The introduction of a fluorine atom, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), into biologically active molecules is a key strategy in the development of novel PET tracers. nih.govinformahealthcare.com The favorable nuclear properties of ¹⁸F, including its relatively long half-life of 109.8 minutes and low positron energy, make it a preferred radionuclide for PET imaging. nih.gov

The general principle of PET imaging involves the administration of a molecule labeled with a positron-emitting isotope. symeres.com This radiotracer accumulates in specific tissues or binds to particular molecular targets in the body. The subsequent decay of the radioisotope releases positrons, which, upon annihilation with electrons, produce two gamma rays that are detected by the PET scanner. nih.gov This allows for the non-invasive, three-dimensional visualization and quantification of physiological and biochemical processes in vivo. nih.govsymeres.com

While extensive research exists on various fluorine-containing radiotracers for imaging in oncology, neurology, and cardiology, specific studies detailing the synthesis and application of radiolabeled this compound are not widely available in the public domain. The potential utility of this compound as a radiotracer precursor would stem from the ability to incorporate ¹⁸F into its structure and the subsequent biological activity of the resulting molecule. The morpholine scaffold is a common feature in many bioactive compounds, and the fluoromethyl group offers a site for radiolabeling.

For a molecule like this compound to be a successful precursor for a PET tracer, several criteria must be met. The radiosynthesis process must be efficient and rapid due to the short half-life of ¹⁸F. symeres.com The resulting radiotracer must exhibit high specificity and affinity for its biological target, demonstrate favorable in vivo stability and pharmacokinetics, and effectively cross biological barriers, such as the blood-brain barrier if targeting the central nervous system. symeres.comnih.gov

Research into novel PET tracers is a dynamic field, with continuous development of new molecules and radiolabeling techniques to improve diagnostic imaging. jbr-pub.org.cnnih.gov Amino acid analogs, for instance, are widely explored for tumor imaging due to the increased metabolic rate of cancer cells. nih.govnih.gov Other classes of compounds are investigated for their potential to image neuroinflammation, neurodegenerative disorders, and other disease states. nih.govjbr-pub.org.cn While the current body of scientific literature does not provide specific examples of this compound-derived radiotracers, its structural motifs suggest potential for future exploration in this area of medicinal chemistry research.

Advanced Derivatization Strategies for 3r 3 Fluoromethylmorpholine

Functionalization of the Morpholine (B109124) Nitrogen for Novel Analog Generation

The secondary amine of the morpholine ring is the most common site for derivatization due to its nucleophilic nature. Functionalization at this position allows for the straightforward introduction of a wide array of substituents, directly influencing the steric and electronic properties of the resulting analogs. Standard synthetic methodologies for secondary amines are readily applicable.

Key strategies include:

N-Alkylation: This involves the reaction of the morpholine nitrogen with alkyl halides or other electrophilic alkylating agents. Reductive amination, reacting the morpholine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another powerful method to introduce diverse alkyl groups. This approach has been utilized in the synthesis of antagonists for the CXCR4 receptor, a target in cancer and HIV research, where the morpholine moiety is attached to a larger heterocyclic core. mdpi.comkuleuven.benih.govgsu.edu

N-Arylation: The introduction of aromatic or heteroaromatic rings can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This strategy is vital for creating analogs where the morpholine unit is connected to a core aromatic structure, common in many pharmacologically active compounds.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. sigmaaldrich.com This functionalization introduces a planar, hydrogen-bond accepting group, which can be critical for molecular recognition and binding to biological targets.

N-Sulfonylation: Reacting the amine with sulfonyl chlorides produces sulfonamides, a functional group known for its metabolic stability and ability to participate in hydrogen bonding.

These derivatization reactions are fundamental in expanding the chemical space around the (3R)-3-fluoromethylmorpholine core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. For instance, in the development of CXCR4 antagonists, variations of the substituent on the morpholine nitrogen have been shown to be critical for optimizing receptor binding affinity and functional activity. nih.gov

Table 1: Common N-Functionalization Reactions for this compound

Reaction Type Reagents/Conditions Resulting Functional Group Purpose in Analog Generation
N-Alkylation R-X (Alkyl Halide), Base N-Alkyl Introduce aliphatic chains, rings
Reductive Amination RCHO (Aldehyde), Na(OAc)₃BH N-Alkyl Introduce diverse, complex alkyl groups
N-Arylation Ar-X (Aryl Halide), Pd or Cu catalyst N-Aryl Connect to aromatic/heteroaromatic systems
N-Acylation RCOCl (Acyl Chloride), Base N-Acyl (Amide) Introduce hydrogen-bond acceptors
N-Sulfonylation RSO₂Cl (Sulfonyl Chloride), Base N-Sulfonyl (Sulfonamide) Enhance metabolic stability, H-bonding

Strategies for Introducing Additional Chiral Centers or Diverse Functional Groups

Beyond N-functionalization, more complex derivatization strategies aim to introduce additional stereocenters or functional groups on the morpholine ring or its N-substituent. This allows for fine-tuning the three-dimensional shape and pharmacophoric features of the molecule.

Derivatization of N-Substituents: A common strategy is to first attach a functionalized chain to the morpholine nitrogen (as described in 6.1) and then perform subsequent reactions on this new chain. For example, an N-allyl group could be subjected to dihydroxylation or epoxidation to introduce new chiral centers. An N-alkene substituent could undergo Heck coupling to attach aryl groups.

Ring Modification: Although synthetically challenging on a pre-formed ring, modifications at the C-2, C-5, or C-6 positions of the morpholine scaffold would offer novel analogs. This is typically achieved by starting with a different synthetic precursor rather than modifying this compound itself. However, if a suitable N-protecting group is used, deprotonation at C-2 or C-6 with a strong base followed by reaction with an electrophile could potentially introduce substituents. The success of this approach would be highly dependent on the stability of the resulting anion.

Use of Chiral Building Blocks: The most direct way to introduce new chiral centers is to use enantiomerically pure reactants in the derivatization of the nitrogen. For example, acylating the morpholine with a chiral carboxylic acid or using a chiral aldehyde in a reductive amination reaction directly attaches a new stereocenter, generating a diastereomeric product with distinct biological and physical properties.

Derivatization for Enhanced Analytical Detection and Characterization in Research Methodologies

In research settings, it is often necessary to derivatize this compound to facilitate its detection and analysis, particularly for chromatographic methods. The secondary amine is the primary target for these modifications.

For Gas Chromatography (GC): The polarity and hydrogen-bonding capability of the N-H group can lead to poor peak shape and retention behavior in GC. Derivatization with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) converts the amine to a less polar, more volatile trifluoroacetamide, improving chromatographic performance. sigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC): To enhance detection sensitivity, especially when a UV chromophore is absent, derivatization with fluorescent tagging reagents is employed. 9-fluorenylmethyl chloroformate (Fmoc-Cl) reacts with secondary amines to form highly fluorescent carbamate (B1207046) derivatives, allowing for detection at very low concentrations. monash.eduresearchgate.netresearchgate.netnih.govoup.com

For Chiral Analysis and Resolution: To determine enantiomeric purity or to resolve a racemic mixture of a related morpholine, chiral derivatizing agents (CDAs) are used. These reagents are enantiomerically pure and react with the amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs. nih.govnih.govresearchgate.netstudylib.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov The resulting diastereomers can be resolved chromatographically, and the elution order can be used to assign the absolute stereochemistry of the original amine.

Table 2: Derivatizing Agents for Analytical Characterization

Derivatizing Agent Abbreviation Analytical Technique Purpose
Trifluoroacetic Anhydride TFAA GC-MS Increases volatility and improves peak shape sigmaaldrich.com
9-Fluorenylmethyl Chloroformate Fmoc-Cl HPLC-Fluorescence Adds a highly fluorescent tag for sensitive detection monash.edunih.gov
Marfey's Reagent FDAA HPLC-UV Forms diastereomers for chiral separation and analysis nih.govnih.govnih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester S-NIFE HPLC-UV/MS Forms diastereomers for chiral separation nih.gov

Spectroscopic and Structural Characterization Methodologies for 3r 3 Fluoromethylmorpholine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For fluorine-containing compounds like (3R)-3-fluoromethylmorpholine, ¹⁹F NMR provides direct information about the electronic environment of the fluorine nucleus, complementing standard ¹H and ¹³C NMR.

The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.org The chemical shift of fluorine is highly sensitive to its local electronic environment, with a typical range for organofluorine compounds spanning over 200 ppm. wikipedia.org For the -CH₂F group in this compound, the ¹⁹F chemical shift is expected to appear in the upfield region, typically between -200 and -220 ppm relative to a CFCl₃ standard. wikipedia.org

In a ¹⁹F NMR spectrum of this compound, the fluorine signal would be expected to appear as a triplet due to coupling with the two adjacent protons of the fluoromethyl group (²JFH). The magnitude of this geminal coupling constant is typically large, around 45-50 Hz. azom.com Furthermore, long-range couplings to other protons in the morpholine (B109124) ring (³JFH, ⁴JFH) could introduce additional complexity to the signal, providing valuable conformational information. Proton-decoupled ¹⁹F NMR would simplify this to a singlet, confirming the presence of a single unique fluorine environment.

In the corresponding ¹H NMR spectrum, the protons of the -CH₂F group would appear as a doublet of triplets, resulting from coupling to the fluorine atom (²JHF) and the adjacent chiral proton at the C3 position (³JHH). The signals for the other morpholine ring protons would also provide structural information through their chemical shifts and coupling patterns.

Table 7.1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ)Predicted MultiplicityPredicted Coupling Constants (J)
¹⁹F-200 to -220 ppmTriplet (t)²JFH ≈ 45-50 Hz
¹H (-CH₂F)~4.5 - 4.8 ppmDoublet of Triplets (dt)²JHF ≈ 45-50 Hz, ³JHH ≈ 2-8 Hz
¹³C (-CH₂F)~80 - 85 ppmDoublet (d)¹JCF ≈ 170-180 Hz

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. For this compound (C₅H₁₀FNO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value, with a mass accuracy typically within 5 ppm.

Electron impact (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. The subsequent fragmentation pattern provides a fingerprint of the molecule's structure. For morpholine derivatives, characteristic fragmentation pathways involve the cleavage of the ring. core.ac.ukresearchgate.net

Key fragmentation patterns expected for this compound would include:

Loss of the fluoromethyl group: Cleavage of the C3-CH₂F bond would result in a fragment ion corresponding to the morpholine ring cation.

Ring opening and cleavage: Fission of the C-C and C-O bonds within the morpholine ring can lead to a variety of smaller fragment ions. For instance, α-cleavage adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Loss of small neutral molecules: Elimination of molecules like H₂O, CH₂O, or HF could also be observed.

Table 7.2: Predicted HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)Potential Origin
[C₅H₁₁FNO]⁺120.0825Protonated Molecular Ion [M+H]⁺
[C₅H₁₀FN]⁺103.0801Loss of H₂O from [M]⁺
[C₄H₈NO]⁺86.0606Loss of CH₂F radical from [M]⁺
[C₄H₉FN]⁺89.0719Ring cleavage fragments

Note: The predicted fragments are based on general fragmentation rules for amines and ethers. The relative abundance of these ions would depend on the ionization technique and energy.

X-ray Crystallography for Absolute Configuration Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration, bond lengths, bond angles, and solid-state conformation. To perform this analysis on this compound, a suitable single crystal would first need to be grown.

The analysis would confirm the R configuration at the C3 stereocenter, a crucial piece of information for chiral molecules. The data would also reveal the preferred conformation of the morpholine ring, which typically adopts a chair conformation. mdpi.com The analysis would precisely define whether the fluoromethyl substituent occupies an axial or equatorial position in the crystal lattice.

The resulting crystal structure would provide detailed data on intramolecular and intermolecular interactions, such as hydrogen bonds involving the amine proton and the oxygen or fluorine atoms of neighboring molecules. This information is vital for understanding the packing of molecules in the solid state.

Table 7.3: Expected X-ray Crystallographic Parameters for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁ (for a chiral molecule)
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions of the repeating unit in the crystal
Absolute ConfigurationConfirmation of the (3R) stereochemistry
Morpholine Ring ConformationChair, boat, or twist-boat (likely chair)
Substituent PositionAxial or equatorial for the fluoromethyl group
Bond Lengths & AnglesPrecise measurements for all bonds (e.g., C-F, C-N, C-O)
Intermolecular InteractionsPresence and geometry of hydrogen bonds, van der Waals contacts

Note: The actual crystal system and space group can only be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for structural confirmation.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the amine, ether, alkyl, and C-F functional groups.

N-H Stretch: A moderate band in the IR spectrum around 3300-3400 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.

C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups.

C-O Stretch: A strong band, characteristic of ethers, would be expected in the 1150-1085 cm⁻¹ region. researchgate.net

C-F Stretch: A strong absorption band in the IR spectrum between 1100 and 1000 cm⁻¹ is characteristic of the C-F single bond stretch. This band can sometimes overlap with the C-O stretch, but its intensity is typically very high.

N-H Bend: A bending vibration for the secondary amine would appear in the 1650-1550 cm⁻¹ region.

CH₂ Bending: Scissoring and rocking vibrations for the CH₂ groups would be observed in the 1470-1430 cm⁻¹ range.

Raman spectroscopy would provide complementary information, with non-polar bonds often giving stronger signals than in IR. For instance, C-C bond vibrations within the ring would be more readily observed.

Table 7.4: Predicted Vibrational Spectroscopy Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H StretchSecondary Amine3300 - 3400Medium
C-H StretchAlkyl CH₂2850 - 3000Medium-Strong
N-H BendSecondary Amine1650 - 1550Medium-Variable
CH₂ Bend (Scissoring)Alkyl CH₂1470 - 1430Medium
C-O StretchEther1150 - 1085Strong
C-F StretchFluoroalkane1100 - 1000Very Strong

Computational and Theoretical Studies on 3r 3 Fluoromethylmorpholine

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Determination

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) are particularly powerful for predicting the geometry, stability, and electronic characteristics of molecules like (3R)-3-fluoromethylmorpholine. nih.govnih.govnih.gov

Conformational Analysis: The morpholine (B109124) ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. For a substituted morpholine such as this compound, the fluoromethyl group (-CH₂F) at the C-3 position can exist in either an axial or an equatorial orientation. These two chair conformers are in equilibrium, but one is typically more stable (lower in energy) than the other.

Quantum chemical calculations can precisely determine the three-dimensional structure of each conformer and calculate their relative energies. nih.govresearchgate.net Studies on similar morpholine structures have shown that the equatorial conformer is often more stable. nih.govresearchgate.net The energy difference between the axial and equatorial conformers dictates their relative populations at a given temperature. Besides the chair forms, higher-energy boat and twist-boat conformations can also be calculated to map the complete potential energy surface of the molecule.

Hypothetical Relative Energies of this compound Conformers:

Conformer Orientation of -CH₂F Relative Energy (kcal/mol) Predicted Population at 298 K (%)
Chair 1 Equatorial 0.00 96.2
Chair 2 Axial 2.25 3.8
Twist-Boat 1 - 5.80 <0.1
Twist-Boat 2 - 6.15 <0.1

Electronic Structure Determination: DFT calculations also provide a detailed picture of the electron distribution within the molecule. This includes mapping the electrostatic potential (ESP) surface, which identifies electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen and fluorine atoms would be regions of negative potential, while the amine hydrogen would be a region of positive potential.

Furthermore, these calculations determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.

Hypothetical Electronic Properties of this compound (Equatorial Conformer):

Property Calculated Value Significance
HOMO Energy -9.8 eV Indicates region most likely to donate electrons (e.g., amine nitrogen)
LUMO Energy +1.5 eV Indicates region most likely to accept electrons
HOMO-LUMO Gap 11.3 eV Relates to chemical stability and electronic transitions
Dipole Moment 2.5 D Measures overall polarity of the molecule

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

To understand how this compound might function in a biological context, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction of the molecule (the ligand) with a biological macromolecule (the target), such as a protein or enzyme. nih.govnih.gov

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target. nih.gov Docking algorithms place the ligand into the target's binding site in numerous possible conformations and use a scoring function to estimate the binding affinity for each pose. The morpholine ring is a common structural motif in many approved drugs and is known to interact with various biological targets. nih.govacs.org Docking studies could reveal how this compound fits into a specific active site, identifying key interactions like hydrogen bonds (e.g., involving the morpholine's oxygen or N-H group) and van der Waals interactions. nih.govnih.gov

Hypothetical Docking Results into a Kinase Active Site:

Metric Result Details
Binding Affinity (Score) -8.5 kcal/mol Suggests a strong, favorable binding interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-target complex over time. nih.gov By simulating the movements of all atoms in the system over nanoseconds or longer, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more refined estimate of binding free energy. nih.govproquest.com An MD simulation would show whether the key hydrogen bonds identified in docking are stable and how water molecules might mediate the interaction. frontiersin.org

Prediction of Stereoselectivity and Reaction Mechanisms in Synthetic Pathways

Computational chemistry is a powerful tool for understanding and predicting the outcomes of chemical reactions, including the mechanisms of formation and the origins of stereoselectivity. chiralpedia.comrsc.org

Reaction Mechanisms: For a molecule like this compound, a key synthetic challenge is the stereoselective introduction of the fluoromethyl group at the C-3 position. Computational methods, particularly DFT, can be used to model the proposed reaction pathways. hlrn.de This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energy of each of these structures, an energy profile for the entire reaction can be constructed, revealing the activation energy (the energy barrier) for each step. This can help elucidate whether a reaction proceeds, for instance, through an Sₙ2 or another type of mechanism.

Prediction of Stereoselectivity: When a reaction can produce more than one stereoisomer, such as the (R) and (S) enantiomers, computational modeling can predict which will be the major product. arxiv.orgarxiv.org This is achieved by modeling the transition states leading to each isomer. The transition state with the lower activation energy will be favored, leading to the preferential formation of one product. The calculated energy difference between the competing transition states (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction.

Hypothetical Energy Profile for a Key Stereodetermining Step:

Species Pathway Relative Free Energy (kcal/mol)
Reactants + Catalyst - 0.0
Transition State to (R)-product Pro-(R) +15.2
Transition State to (S)-product Pro-(S) +17.5
(R)-Product + Catalyst - -5.0
(S)-Product + Catalyst - -5.0

The ΔΔG‡ of 2.3 kcal/mol would theoretically lead to a high enantiomeric excess of the (R)-product.

In Silico Approaches to Molecular Design and Virtual Screening for Research Applications

Computational tools are integral to modern drug discovery, enabling the rapid design and evaluation of new molecules. researchgate.net

In Silico Molecular Design: this compound can serve as a starting point or "scaffold" for the design of new, more potent, or selective molecules. nih.govelsevierpure.com Using the insights from docking and MD simulations, computational chemists can suggest modifications to the structure. For example, if a particular region of the binding pocket is unoccupied, new functional groups could be added to the morpholine scaffold to form additional favorable interactions, thereby improving binding affinity.

Virtual Screening: Virtual screening is a technique used to search large digital libraries of compounds to identify those that are most likely to bind to a biological target. wikipedia.orgmdpi.comnvidia.com In a ligand-based approach, the structure of this compound could be used as a template to search for other commercially available or virtual compounds with similar shapes and chemical features. semanticscholar.org Alternatively, in a structure-based virtual screen, a library of millions of compounds can be docked into a target's active site, and the top-scoring molecules are selected for further experimental testing. nih.gov A library of morpholine derivatives could be screened to quickly identify promising candidates for a specific research application.

Hypothetical Virtual Screening Hit List (Top 5):

Compound ID Scaffold Docking Score (kcal/mol) Key Feature
ZINC12345 This compound -8.5 Base scaffold
ZINC67890 4-Acetyl-3-fluoromethylmorpholine -9.2 Added acetyl group interacts with Arg95
ZINC24680 3-Fluoromethyl-4-phenylmorpholine -9.0 Phenyl group fills hydrophobic pocket
ZINC13579 (3R,5S)-3-Fluoromethyl-5-hydroxymorpholine -8.8 Hydroxyl group forms new H-bond
ZINC98765 2-((3R)-3-Fluoromethylmorpholino)acetamide -8.7 Acetamide side chain interacts with solvent

Q & A

Q. What are the recommended synthetic routes for obtaining enantiomerically pure (3R)-3-fluoromethylmorpholine, and how can stereochemical integrity be maintained?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) enable stereocontrol during morpholine ring formation . Post-synthesis, chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) verifies enantiomeric purity (>99% ee) . Key steps:

Fluoromethylation of a chiral precursor using Selectfluor® or DAST.

Cyclization under mild acidic conditions (e.g., HCl/EtOH).

Q. How does the fluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

Accelerated Degradation : Incubate in buffers (pH 1–12) at 40°C for 24–72 hrs, followed by HPLC analysis.

Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (>150°C typical for morpholines) .

  • Key Finding : Fluoromethyl groups enhance metabolic stability but may increase susceptibility to hydrolysis at extreme pH .

Q. What role does this compound play in modulating peptide secondary structures, such as β-turns?

  • Methodological Answer : Incorporate the compound into peptide backbones via solid-phase synthesis. Use circular dichroism (CD) to monitor β-turn induction (e.g., negative band at 228 nm). Compare to non-fluorinated analogs to quantify fluorination’s impact on conformational rigidity .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

  • Methodological Answer :
  • Polar Solvents : DMSO (up to 50 mM stock solutions).
  • Aqueous Buffers : Use co-solvents (e.g., 10% PEG-400) to enhance solubility without denaturing proteins .
  • Validation : Dynamic light scattering (DLS) confirms absence of aggregation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated morpholine derivatives?

  • Methodological Answer : Conduct meta-analysis using standardized assays (e.g., IC50_{50} comparisons across studies). Address variability via:

Dose-Response Reproducibility : Test multiple cell lines (e.g., HEK293 vs. HeLa).

Structural Validation : Ensure batch-to-batch consistency via NMR and LC-MS .

Q. What computational strategies predict the interaction of this compound with target enzymes (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4HX3 for Aurora kinases).
  • MD Simulations : Analyze fluorine’s electrostatic contributions to binding (e.g., Desmond, 100 ns trajectories) .

Q. How can reaction conditions be optimized to improve yield and scalability while minimizing racemization?

  • Methodological Answer : Apply design of experiments (DoE) to variables:
FactorRangeOptimal Value
Temperature0–25°C10°C
Catalyst Loading1–5 mol%3 mol%
  • Outcome : 85% yield, 98% ee via low-temperature, slow-addition protocols .

Q. What is the mechanistic basis for fluorine’s effect on the compound’s pharmacokinetic properties (e.g., membrane permeability)?

  • Methodological Answer :
  • PAMPA Assay : Measure permeability coefficients (Pe) across artificial membranes.
  • LogP Comparison : Fluorination increases lipophilicity (ΔLogP ~0.5) but may reduce aqueous solubility .

Q. How do structural analogs (e.g., 3-trifluoromethyl vs. 3-fluoromethyl) differ in their biological activity profiles?

  • Methodological Answer :
    Perform SAR studies using:

In Vitro Enzymatic Assays : Compare inhibition of COX-2 or PI3K isoforms.

Crystallographic Overlays : Identify steric/electronic differences in binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.